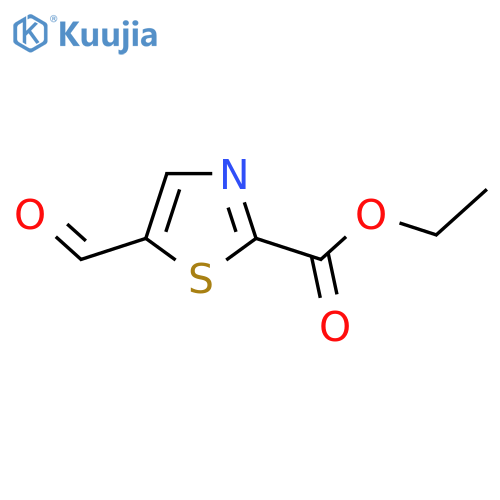

Cas no 960235-22-7 (ethyl 5-formyl-1,3-thiazole-2-carboxylate)

ethyl 5-formyl-1,3-thiazole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- ETHYL 5-FORMYLTHIAZOLE-2-CARBOXYLATE

- ETHYL 5-FORMYL-1,3-THIAZOLE-2-CARBOXYLATE

- 2-Thiazolecarboxylic acid, 5-formyl-, ethyl ester

- CID 89313391

- D77179

- SCHEMBL14347621

- CY-0030

- CS-0113033

- Z1255384852

- DB-108935

- AKOS040804894

- ETHYL5-FORMYL-1,3-THIAZOLE-2-CARBOXYLATE

- EN300-198852

- 960235-22-7

- ethyl 5-formyl-1,3-thiazole-2-carboxylate

-

- MDL: MFCD14155909

- インチ: 1S/C7H7NO3S/c1-2-11-7(10)6-8-3-5(4-9)12-6/h3-4H,2H2,1H3

- InChIKey: QIRLNDDTKZZZDT-UHFFFAOYSA-N

- ほほえんだ: S1C(C=O)=CN=C1C(=O)OCC

計算された属性

- せいみつぶんしりょう: 185.01466426g/mol

- どういたいしつりょう: 185.01466426g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 84.5

ethyl 5-formyl-1,3-thiazole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-198852-1.0g |

ethyl 5-formyl-1,3-thiazole-2-carboxylate |

960235-22-7 | 95% | 1.0g |

$943.0 | 2023-07-08 | |

| Enamine | EN300-198852-2.5g |

ethyl 5-formyl-1,3-thiazole-2-carboxylate |

960235-22-7 | 95% | 2.5g |

$1848.0 | 2023-09-16 | |

| Enamine | EN300-198852-10.0g |

ethyl 5-formyl-1,3-thiazole-2-carboxylate |

960235-22-7 | 95% | 10.0g |

$4052.0 | 2023-07-08 | |

| Enamine | EN300-198852-0.05g |

ethyl 5-formyl-1,3-thiazole-2-carboxylate |

960235-22-7 | 95% | 0.05g |

$218.0 | 2023-09-16 | |

| Enamine | EN300-198852-0.1g |

ethyl 5-formyl-1,3-thiazole-2-carboxylate |

960235-22-7 | 95% | 0.1g |

$326.0 | 2023-09-16 | |

| Enamine | EN300-198852-0.25g |

ethyl 5-formyl-1,3-thiazole-2-carboxylate |

960235-22-7 | 95% | 0.25g |

$466.0 | 2023-09-16 | |

| Chemenu | CM542728-1g |

Ethyl 5-formylthiazole-2-carboxylate |

960235-22-7 | 95% | 1g |

$1385 | 2024-07-18 | |

| A2B Chem LLC | AW02929-100mg |

Ethyl 5-formyl-1,3-thiazole-2-carboxylate |

960235-22-7 | 95% | 100mg |

$379.00 | 2024-07-18 | |

| 1PlusChem | 1P01B8EP-5g |

ethyl 5-formyl-1,3-thiazole-2-carboxylate |

960235-22-7 | 95% | 5g |

$3439.00 | 2024-04-19 | |

| Enamine | EN300-198852-1g |

ethyl 5-formyl-1,3-thiazole-2-carboxylate |

960235-22-7 | 95% | 1g |

$943.0 | 2023-09-16 |

ethyl 5-formyl-1,3-thiazole-2-carboxylate 関連文献

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

Related Articles

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

ethyl 5-formyl-1,3-thiazole-2-carboxylateに関する追加情報

Ethyl 5-Formyl-1,3-Thiazole-2-Carboxylate: A Versatile Building Block in Organic Synthesis

Ethyl 5-formyl-1,3-thiazole-2-carboxylate (CAS No. 960235-22-7) is a highly valuable heterocyclic compound that has gained significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique thiazole core and functional groups, serves as a crucial intermediate in the synthesis of various bioactive molecules, agrochemicals, and advanced materials.

The molecular structure of ethyl 5-formyl-1,3-thiazole-2-carboxylate features a thiazole ring substituted with an ester group at the 2-position and a formyl group at the 5-position. This combination of reactive moieties makes it an excellent precursor for numerous chemical transformations, including condensation reactions, nucleophilic additions, and cyclization processes. Researchers frequently utilize this compound in the development of novel heterocyclic derivatives with potential applications in medicinal chemistry.

In recent years, the demand for ethyl 5-formyl-1,3-thiazole-2-carboxylate has increased due to its role in the synthesis of pharmaceutical intermediates. The compound's ability to participate in multicomponent reactions has made it particularly valuable in drug discovery programs targeting various therapeutic areas. Its thiazole scaffold is known to exhibit diverse biological activities, which explains its prominence in the design of new drug candidates.

From a synthetic chemistry perspective, ethyl 5-formyl-1,3-thiazole-2-carboxylate offers several advantages. The formyl group provides a reactive site for further functionalization, while the ester moiety can be easily hydrolyzed or transformed into other functional groups. These characteristics have led to its widespread use in the preparation of complex molecular architectures, particularly in the field of heterocyclic chemistry.

The compound's applications extend beyond pharmaceuticals. In material science, ethyl 5-formyl-1,3-thiazole-2-carboxylate has been employed as a building block for the synthesis of functional materials with unique electronic and optical properties. Its incorporation into polymer backbones or as a side-chain modifier has shown promise in developing advanced materials for various technological applications.

Quality control and characterization of ethyl 5-formyl-1,3-thiazole-2-carboxylate typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used to verify the purity and structural integrity of this compound. These analytical methods ensure that the material meets the stringent requirements for research and industrial applications.

Storage and handling of ethyl 5-formyl-1,3-thiazole-2-carboxylate require standard laboratory precautions. The compound should be kept in a cool, dry place, protected from moisture and light. While not classified as highly hazardous, proper personal protective equipment should be used when working with this chemical, following good laboratory practices.

The market for ethyl 5-formyl-1,3-thiazole-2-carboxylate has shown steady growth, driven by increasing research activities in pharmaceutical and chemical industries. Several specialty chemical suppliers offer this compound in various quantities, catering to the needs of both academic researchers and industrial scientists. The pricing and availability may vary depending on the purity grade and order quantity.

Recent scientific literature highlights numerous applications of ethyl 5-formyl-1,3-thiazole-2-carboxylate in medicinal chemistry. The compound has been used as a key intermediate in the synthesis of potential antimicrobial agents, anticancer compounds, and central nervous system active molecules. Its versatility in chemical transformations continues to make it a valuable tool for drug discovery researchers.

Environmental considerations for ethyl 5-formyl-1,3-thiazole-2-carboxylate include proper waste disposal methods in accordance with local regulations. While the environmental impact of this specific compound has not been extensively studied, general guidelines for handling organic chemicals should be followed to minimize any potential ecological effects.

Future research directions involving ethyl 5-formyl-1,3-thiazole-2-carboxylate may focus on expanding its applications in green chemistry approaches. The development of more sustainable synthetic routes using this intermediate could contribute to environmentally friendly chemical processes. Additionally, exploration of its potential in bioconjugation chemistry and material science applications represents promising areas for future investigation.

For researchers working with ethyl 5-formyl-1,3-thiazole-2-carboxylate, it's important to consult the latest scientific literature for updated synthetic protocols and safety information. The compound's Material Safety Data Sheet (MSDS) should be thoroughly reviewed before handling, and all experiments should be conducted by trained personnel in properly equipped laboratories.

The synthesis of ethyl 5-formyl-1,3-thiazole-2-carboxylate typically involves multi-step procedures starting from commercially available thiazole derivatives. Various synthetic routes have been reported in the literature, with differences in yield, purity, and scalability. Optimization of these synthetic methods continues to be an active area of research for process chemists.

In conclusion, ethyl 5-formyl-1,3-thiazole-2-carboxylate (CAS No. 960235-22-7) represents an important building block in modern organic synthesis. Its unique structural features and versatile reactivity make it invaluable for the preparation of diverse molecular architectures with potential applications across multiple scientific disciplines. As research in heterocyclic chemistry and drug discovery advances, the significance of this compound is likely to grow further in the coming years.

960235-22-7 (ethyl 5-formyl-1,3-thiazole-2-carboxylate) 関連製品

- 2639449-51-5(3-Bromo-2-fluoro-5-sulfamoylbenzoic acid)

- 865249-26-9(2-chloro-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 874680-19-0(N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)

- 2172091-92-6(3-(ethoxymethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine)

- 1366818-32-7(4-(2,6-dimethoxyphenyl)pyrrolidin-2-one)

- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)

- 1805161-88-9(5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde)

- 901021-93-0(8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)

- 872521-99-8((2S)-4,6-dioxo-2-Piperidinecarboxylic acid)

- 13893-39-5(2-Decenal, 2-hexyl-)